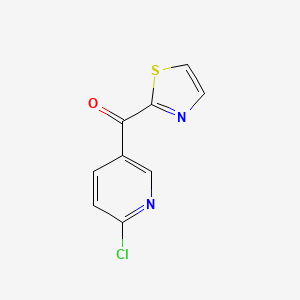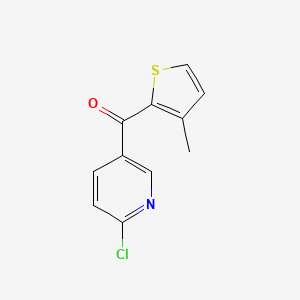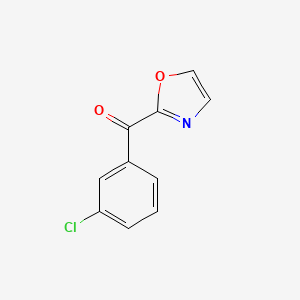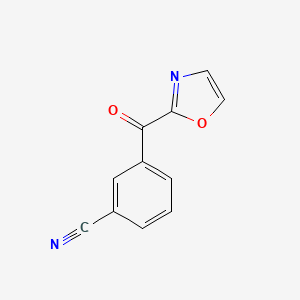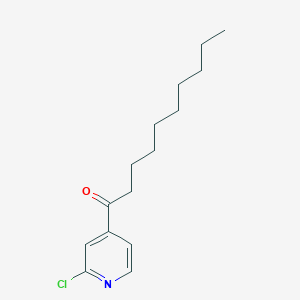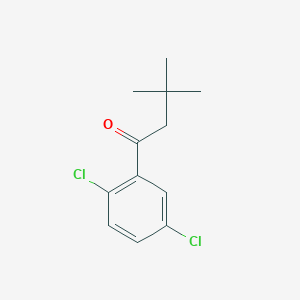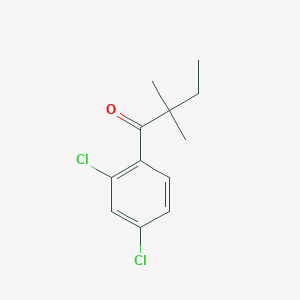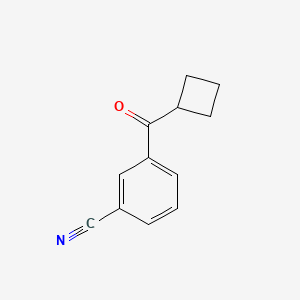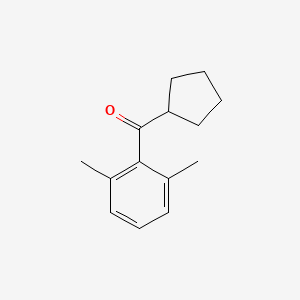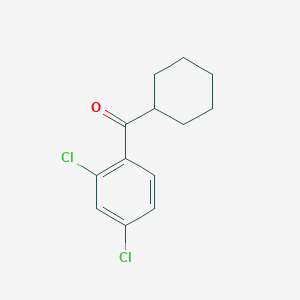![molecular formula C12H12N2O2 B1614222 {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol CAS No. 906353-02-4](/img/structure/B1614222.png)
{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Übersicht
Beschreibung
{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
The mechanism of action of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
Studies have shown that {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol can reduce inflammation and tumor growth in animal models. Additionally, this compound has been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol in lab experiments is its relatively low toxicity, making it a safer alternative to some other compounds that have similar therapeutic properties. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol. Some possible areas of investigation include its potential use in the treatment of specific types of cancer, its effects on the immune system, and its potential as a neuroprotective agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis for use in clinical settings.
Wissenschaftliche Forschungsanwendungen
{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have antitumor properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
[4-(6-methylpyrazin-2-yl)oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-10(8-15)3-5-11/h2-7,15H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFIYSOVNHRFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640396 | |
| Record name | {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol | |
CAS RN |
906353-02-4 | |
| Record name | {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



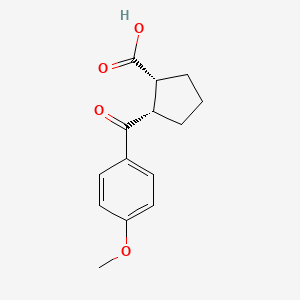
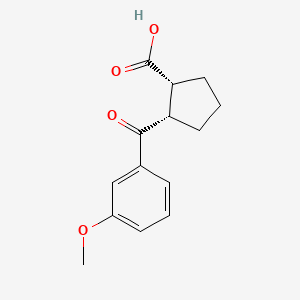
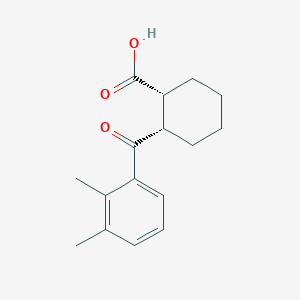
![cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614146.png)
